4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that contains a thiazole ring and a pyrimidine ring. The presence of these rings makes it a significant compound in medicinal chemistry due to its potential biological activities. The thiazole ring, in particular, is known for its versatility and is found in various biologically active molecules .
Preparation Methods
The synthesis of 4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves the formation of the thiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-chloropyrimidine under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the 2-position, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the thiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups.
Scientific Research Applications
4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can be compared with other thiazole and pyrimidine derivatives:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir also contain the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytarabine are well-known pyrimidine derivatives used in cancer treatment.
The uniqueness of this compound lies in its combined thiazole and pyrimidine structure, which may offer synergistic effects and enhanced biological activity compared to compounds containing only one of these rings.
Properties
CAS No. |
917808-22-1 |
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Molecular Formula |
C15H13N3OS2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H13N3OS2/c1-19-11-5-3-10(4-6-11)13-14(21-9-17-13)12-7-8-16-15(18-12)20-2/h3-9H,1-2H3 |
InChI Key |
CAZWHNGLFAWHTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC=N2)C3=NC(=NC=C3)SC |
Origin of Product |
United States |
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